2-Azabicyclo[3.3.1]nonan-8-one hydrochloride
CAS No.: 2155855-17-5
Cat. No.: VC5382966
Molecular Formula: C8H14ClNO
Molecular Weight: 175.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155855-17-5 |
|---|---|
| Molecular Formula | C8H14ClNO |
| Molecular Weight | 175.66 |
| IUPAC Name | 2-azabicyclo[3.3.1]nonan-8-one;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H |
| Standard InChI Key | ZMYSOLBVTJBUNH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2CC1CCN2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Weight
The compound has the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol . Its structure consists of a bicyclo[3.3.1]nonane backbone with a ketone group at position 8 and a protonated secondary amine forming a hydrochloride salt (Fig. 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2155855-16-4 | |
| IUPAC Name | 2-azabicyclo[3.3.1]nonan-8-one hydrochloride | |
| SMILES | C1CC(=O)C2CC1CCN2.Cl | |
| InChIKey | KDMKOJQYFGESJK-UHFFFAOYSA-N |
Structural Analysis
X-ray crystallography and NMR studies of related azabicyclo compounds (e.g., 9-azabicyclo[3.3.1]nonan-3-one derivatives) reveal a rigid bicyclic system with chair-like conformations . The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-azabicyclo[3.3.1]nonan-8-one hydrochloride typically involves:
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Cyclization of glutaraldehyde and acetone dicarboxylic acid to form the bicyclic ketone intermediate .
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Reductive amination to introduce the nitrogen atom, followed by hydrochloride salt formation .
A representative protocol from Organic Syntheses (adapted for the 8-one derivative) involves:
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Condensation of glutaraldehyde and acetone dicarboxylic acid under acidic conditions .
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Reduction of the resulting imine with sodium borohydride to yield the secondary amine .
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Acidification with HCl to precipitate the hydrochloride salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 0–10°C, 20 h | 60–70% |
| Reductive Amination | NaBH₄, THF, 0°C to RT | 80–90% |
| Salt Formation | HCl (aq), MTBE extraction | >95% |
Challenges in Synthesis
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Regioselectivity: Ensuring the ketone forms at position 8 requires precise control of reaction kinetics .
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Purification: Chromatographic separation is often needed to isolate the hydrochloride salt from byproducts .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for N-oxyl radicals (e.g., ABNO), which are catalysts in aerobic oxidations . Its rigid structure is also exploited in designing acetylcholinesterase inhibitors and neuromodulators .
Table 3: Comparative Bioactivity of Azabicyclo Derivatives
| Compound | Target Organism | EC₅₀ (ppm) |
|---|---|---|
| Acynonapyr | Tetranychus urticae | 0.2 |
| 8-one Hydrochloride Derivative | Panonychus citri | 4.5 |
Future Directions
Ongoing research focuses on:
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